2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis of such compounds. This includes optimizing reaction conditions to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
2-Aminothiazoles: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Amino-4-(2-(benzyloxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H20N2O3/c24-13-17-21(22-18(26)10-6-12-20(22)28-23(17)25)16-9-4-5-11-19(16)27-14-15-7-2-1-3-8-15/h1-5,7-9,11,21H,6,10,12,14,25H2 |
InChI Key |
DWMADFIHDDPLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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